Benzene, ((3E)-4-nitro-3-pentenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, ((3E)-4-nitro-3-pentenyl)-: is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a nitro group and a pentenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the electrophilic aromatic substitution reaction, where benzene reacts with nitric acid in the presence of sulfuric acid to form nitrobenzene . The nitrobenzene can then undergo further reactions to introduce the pentenyl chain.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes followed by catalytic reactions to introduce the pentenyl group. The specific conditions, such as temperature, pressure, and catalysts used, can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzene, ((3E)-4-nitro-3-pentenyl)- undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation reactions.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of Lewis acids (FeCl3, AlCl3) are commonly used.
Major Products Formed:
Oxidation: Amino derivatives of the compound.
Reduction: Reduced forms of the nitro group.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: In chemistry, Benzene, ((3E)-4-nitro-3-pentenyl)- is used as a precursor for synthesizing more complex organic molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry .
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological molecules to understand its mechanism of action .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic applications. For example, nitrobenzene derivatives are studied for their ability to inhibit specific enzymes or pathways involved in disease processes .
Industry: Industrially, Benzene, ((3E)-4-nitro-3-pentenyl)- is used in the production of dyes, resins, and other chemical intermediates. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of Benzene, ((3E)-4-nitro-3-pentenyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pentenyl chain can also influence the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Nitrobenzene: A simpler compound with a nitro group attached to a benzene ring.
Pentenylbenzene: A compound with a pentenyl chain attached to a benzene ring.
Aminobenzene: A reduced form of nitrobenzene with an amino group instead of a nitro group
Uniqueness: Benzene, ((3E)-4-nitro-3-pentenyl)- is unique due to the combination of the nitro group and the pentenyl chain, which imparts distinct chemical and biological properties.
Properties
CAS No. |
138668-14-1 |
---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
[(E)-4-nitropent-3-enyl]benzene |
InChI |
InChI=1S/C11H13NO2/c1-10(12(13)14)6-5-9-11-7-3-2-4-8-11/h2-4,6-8H,5,9H2,1H3/b10-6+ |
InChI Key |
SMFPJHWJMUCPEM-UXBLZVDNSA-N |
Isomeric SMILES |
C/C(=C\CCC1=CC=CC=C1)/[N+](=O)[O-] |
Canonical SMILES |
CC(=CCCC1=CC=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.